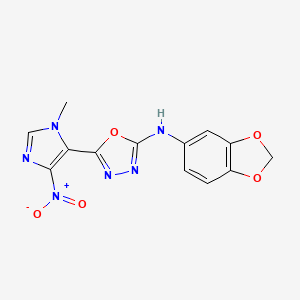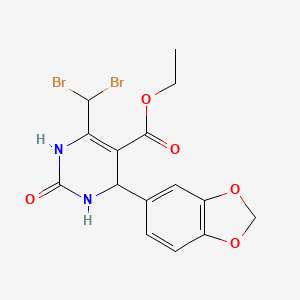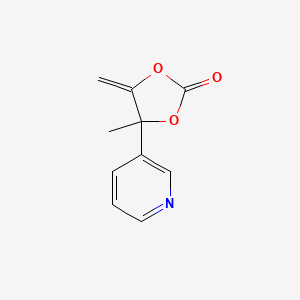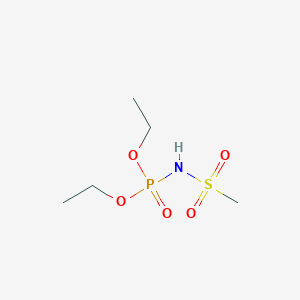![molecular formula C16H15N4O2P B4330750 N-{PHENOXY[(PYRIDIN-2-YL)AMINO]PHOSPHORYL}PYRIDIN-2-AMINE](/img/structure/B4330750.png)
N-{PHENOXY[(PYRIDIN-2-YL)AMINO]PHOSPHORYL}PYRIDIN-2-AMINE
Overview
Description
Phenyl N,N’-dipyridin-2-yldiamidophosphate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl N,N’-dipyridin-2-yldiamidophosphate typically involves the reaction of phenylphosphorodiamidate with pyridine derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of phenyl N,N’-dipyridin-2-yldiamidophosphate may involve a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Phenyl N,N’-dipyridin-2-yldiamidophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous conditions.
Substitution: Various nucleophiles like amines or thiols; often in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorylated derivatives, while reduction can produce amine-functionalized compounds. Substitution reactions result in the formation of new derivatives with different functional groups attached to the pyridine rings .
Scientific Research Applications
Phenyl N,N’-dipyridin-2-yldiamidophosphate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of phenyl N,N’-dipyridin-2-yldiamidophosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. These interactions are mediated by the compound’s ability to form hydrogen bonds, coordinate with metal ions, and engage in π-π stacking interactions with aromatic residues .
Comparison with Similar Compounds
Phenyl N,N’-dipyridin-2-yldiamidophosphate can be compared with other similar compounds, such as:
N,N’-dimethyl-N,N’-dipyridin-2-ylpyridine-2,6-diamine: Known for its strong luminescent properties and used in photophysical studies.
Phenyl-2-pyridyl ether: Utilized in the synthesis of polyimides and known for its degradable properties in specific conditions.
Dipyridylmethane ethers: Employed as ligands in luminescent iridium complexes, with applications in photovoltaics and molecular electronics.
Phenyl N,N’-dipyridin-2-yldiamidophosphate stands out due to its unique combination of phenyl and pyridine groups, which confer distinct reactivity and versatility in various applications.
Properties
IUPAC Name |
N-[phenoxy-(pyridin-2-ylamino)phosphoryl]pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N4O2P/c21-23(19-15-10-4-6-12-17-15,20-16-11-5-7-13-18-16)22-14-8-2-1-3-9-14/h1-13H,(H2,17,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALIMGIGWJNRRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(NC2=CC=CC=N2)NC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N4O2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-BROMOPHENYL)-6-(2-HYDROXYPHENYL)-1-METHYL-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE](/img/structure/B4330670.png)
![2'-amino-6',7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile](/img/structure/B4330682.png)
![methyl 2'-amino-6',7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B4330686.png)
![4-{[(PYRIDIN-3-YL)METHYL]AMINO}-1H-PYRAZOLE-5-CARBOHYDRAZIDE](/img/structure/B4330692.png)

![1-(BENZYLSULFANYL)-3-(4-MORPHOLINYL)-1,5,6,7-TETRAHYDROPYRROLO[1,2-C][1,3,2]DIAZAPHOSPHININE-4-CARBONITRILE 1-SULFIDE](/img/structure/B4330706.png)
![3-CYANO-2-(3,4-DIMETHOXYPHENYL)-1-(3-METHOXYBENZOYL)-7-METHYL-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE](/img/structure/B4330713.png)
![4-aminospiro[3-azabicyclo[3.1.0]hex-3-ene-2,2'-[1,3]dioxolane]-1,5-dicarbonitrile](/img/structure/B4330720.png)



![2,4-DI-TERT-BUTYL-6-[(E)-({2-[(E)-[(3,5-DI-TERT-BUTYL-2-HYDROXYPHENYL)METHYLIDENE]AMINO]CYCLOHEXYL}IMINO)METHYL]PHENOL](/img/structure/B4330751.png)

![[BIS(DIMETHYLAMINO)({4-[(4-{[TRIS(DIMETHYLAMINO)-LAMBDA5-PHOSPHANYLIDENE]AMINO}PHENYL)METHYL]PHENYL}IMINO)-LAMBDA5-PHOSPHANYL]DIMETHYLAMINE](/img/structure/B4330780.png)
